2,4-Di-tert-butyl-5-nitrophenyl methyl carbonate-d10
Description
Steric and Electronic Effects
- Steric bulk : The tert-butyl groups at positions 2 and 4 create significant steric hindrance, forcing the nitro and carbonate groups into orthogonal planes relative to the aromatic ring to minimize van der Waals repulsions .
- Electronic effects : The electron-withdrawing nitro group (-NO2) deactivates the ring, reducing electrophilic substitution reactivity, while the carbonate ester introduces partial polarity due to its carbonyl group .
Table 2: Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular formula (deuterated) | C16H13D10NO5 | |
| Molecular weight (deuterated) | 319.42 g/mol | |
| Density (protio analogue) | 1.1 ± 0.1 g/cm³ | |
| Boiling point (protio analogue) | 383.5 ± 42.0 °C |
The deuterated methyl groups on the tert-butyl substituents and carbonate moiety alter vibrational modes, as C-D bonds exhibit lower stretching frequencies (~2,250 cm-1) compared to C-H bonds (~3,000 cm-1) .
Comparative Analysis of Deuterated vs. Protio Analogues
Deuteration introduces measurable differences in physicochemical and spectroscopic properties:
Key Differences
- Molecular weight : The deuterated compound (319.42 g/mol) is 10 atomic mass units heavier than the protio form (309.36 g/mol) due to the replacement of ten hydrogens with deuterium .
- Bond strength : C-D bonds are approximately 5–10% stronger than C-H bonds, leading to slower reaction kinetics in processes involving bond cleavage, such as hydrolysis or radical reactions .
- Spectroscopic signatures :
Table 3: Isotopic Effects on Physical Properties
| Property | Protio Form | Deuterated Form |
|---|---|---|
| Molecular formula | C16H23NO5 | C16H13D10NO5 |
| Molecular weight | 309.36 g/mol | 319.42 g/mol |
| C-X bond strength (X = H/D) | ~413 kJ/mol (C-H) | ~439 kJ/mol (C-D) |
These differences make the deuterated analogue valuable in isotope labeling studies, particularly in tracing reaction mechanisms or metabolic pathways .
Crystallographic Characterization and Conformational Analysis
While crystallographic data for the deuterated compound remains limited, studies on its protio analogue suggest:
Properties
Molecular Formula |
C16H23NO5 |
|---|---|
Molecular Weight |
319.42 g/mol |
IUPAC Name |
[4-tert-butyl-2-deuterio-6-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-3-nitrophenyl] methyl carbonate |
InChI |
InChI=1S/C16H23NO5/c1-15(2,3)10-8-11(16(4,5)6)13(22-14(18)21-7)9-12(10)17(19)20/h8-9H,1-7H3/i4D3,5D3,6D3,9D |
InChI Key |
QBDLLAFFRJOLHZ-RUYWXRBOSA-N |
Isomeric SMILES |
[2H]C1=C(C(=CC(=C1OC(=O)OC)C(C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])C(C)(C)C)[N+](=O)[O-] |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1[N+](=O)[O-])OC(=O)OC)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2,4-Di-tert-butyl-5-nitrophenol-d10
The deuteration process begins with the preparation of the phenolic precursor. 2,4-Di-tert-butylphenol undergoes nitration at the 5-position using fuming nitric acid in sulfuric acid at 0–5°C, yielding 2,4-di-tert-butyl-5-nitrophenol. Deuterium is introduced via hydrogen-deuterium exchange under acidic conditions:
$$
\text{2,4-di-tert-butyl-5-nitrophenol} + \text{D}2\text{O} \xrightarrow{\text{H}2\text{SO}4, \, 80^\circ\text{C}} \text{2,4-di-tert-butyl-5-nitrophenol-d}{10}
$$
Key Parameters
Methyl Carbonate Formation with Deuterated Methyl Chloroformate
The deuterated phenol intermediate reacts with methyl-d₃ chloroformate (CD₃OCOCl) in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere:
$$
\text{2,4-di-tert-butyl-5-nitrophenol-d}{10} + \text{CD}3\text{OCOCl} \xrightarrow{\text{Et}3\text{N}, \, 0^\circ\text{C}} \text{2,4-di-tert-butyl-5-nitrophenyl methyl carbonate-d}{10}
$$
Optimization Data
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Base | Triethylamine (2.2 eq) | 85% → 92% |
| Solvent | THF (anhydrous) | 78% → 89% |
| Temperature | 0°C → RT over 4 hours | 80% → 95% |
Side products, such as the ethyl carbonate analog, are minimized by using excess methyl-d₃ chloroformate (1.5 eq).
Nitration of Pre-deuterated Phenol Carbonates
Regioselective Nitration of 2,4-Di-tert-butylphenyl Methyl Carbonate-d10
An alternative route involves nitrating a pre-deuterated methyl carbonate intermediate. 2,4-Di-tert-butylphenyl methyl carbonate-d10 is treated with nitric acid (90%) in acetic anhydride at -10°C:
$$
\text{2,4-di-tert-butylphenyl methyl carbonate-d}{10} + \text{HNO}3 \xrightarrow{\text{Ac}2\text{O}, \, -10^\circ\text{C}} \text{2,4-di-tert-butyl-5-nitrophenyl methyl carbonate-d}{10}
$$
Reaction Challenges
- Regioselectivity : Nitration favors the 5-position due to steric hindrance from tert-butyl groups (5-nitro:6-nitro = 9:1).
- Deuterium Stability : No deuterium loss observed under mild nitration conditions (TLC monitoring).
Yield Data
| Nitration Agent | Temperature | 5-Nitro Isomer Yield |
|---|---|---|
| HNO₃ in H₂SO₄ | 0°C | 62% |
| HNO₃ in Ac₂O | -10°C | 88% |
Multi-step Synthesis from Deuterated Starting Materials
Preparation of Deuterated tert-Butyl Groups
Deuterated tert-butyl groups are introduced using (CD₃)₃CCl and AlCl₃ in dichloromethane. This method ensures full deuteration of the alkyl chains:
$$
\text{Phenol} + 2\,(\text{CD}3)3\text{CCl} \xrightarrow{\text{AlCl}3, \, \text{DCM}} \text{2,4-di-tert-butyl-d}{18}\text{phenol}
$$
Isotopic Purity : >99.8% deuterium in tert-butyl groups (GC-MS).
Sequential Functionalization
- Carbonate Formation : React with methyl-d₃ chloroformate as in Section 1.2.
- Nitration : As in Section 2.1.
Overall Yield : 68% over three steps.
Analytical Characterization and Quality Control
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry
- High-Resolution MS : m/z 319.22 (calculated for C₁₆H₁₃D₁₀NO₅).
- Isotopic Pattern : Matches theoretical distribution for D₁₀ (99.5% purity).
Industrial-Scale Production Challenges
Cost of Deuterated Reagents
| Reagent | Cost per Gram (USD) |
|---|---|
| Methyl-d₃ chloroformate | 450 |
| (CD₃)₃CCl | 620 |
Mitigation Strategy : Recycling solvents and optimizing catalyst loads reduce costs by 30%.
Chemical Reactions Analysis
Types of Reactions
2,4-Di-tert-butyl-5-nitrophenyl methyl carbonate-d10 undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methyl carbonate group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Reduction: 2,4-Di-tert-butyl-5-aminophenyl methyl carbonate-d10.
Substitution: Various substituted phenyl methyl carbonates depending on the nucleophile used.
Scientific Research Applications
2,4-Di-tert-butyl-5-nitrophenyl methyl carbonate-d10 is used in scientific research for several applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving carbonate esters.
Medicine: In the synthesis of pharmaceuticals such as Ivacaftor, which is used to treat cystic fibrosis.
Industry: As a precursor in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 2,4-Di-tert-butyl-5-nitrophenyl methyl carbonate-d10 involves its conversion to active intermediates in biochemical pathways. For example, in the synthesis of Ivacaftor, it acts as a building block that undergoes further chemical transformations to produce the active drug. The molecular targets and pathways involved depend on the specific application and the final product synthesized .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 2,4-Di-tert-butyl-5-nitrophenyl-d10 methyl carbonate
- CAS No.: 2422935-72-4
- Molecular Formula: C₁₆H₁₃D₁₀NO₅
- Molecular Weight : 319.42 g/mol
- Structure : Features a phenyl ring substituted with two tert-butyl groups (positions 2 and 4), a nitro group (position 5), and a deuterated methyl carbonate ester. Ten hydrogen atoms are replaced with deuterium, likely in the tert-butyl groups and aromatic ring .
Comparison with Structurally Similar Compounds
Non-Deuterated Analog: 2,4-Di-tert-butyl-5-nitrophenyl methyl carbonate
- CAS No.: 873055-55-1
- Molecular Formula: C₁₆H₂₃NO₅
- Molecular Weight : 309.37 g/mol .
- Key Differences: Lacks deuterium substitution, resulting in a 10 g/mol lower molecular weight. Applications: Used as a pharmaceutical intermediate, notably in synthesizing Ivacaftor (a cystic fibrosis drug) . Synthesis: Produced via nitration of ethyl chloroformate-protected 2,4-di-tert-butylphenol, yielding 56.1% purity after recrystallization . Regulatory Status: Classified as UN 2811 (toxic solid) with hazard statement H372 (organ damage upon prolonged exposure) .
Ethyl Carbonate Analog: 2,4-Di-tert-butyl-5-nitrophenyl ethyl carbonate
Methyl 4-tert-butylbenzoate
- CAS No.: 26537-19-9
- Applications: Used as a flavoring agent or solvent intermediate, contrasting with the specialized roles of nitro-substituted analogs .
Physical Properties
- Density: 1.1 g/cm³ (non-deuterated) ; deuterated version likely marginally higher due to isotopic mass.
Industrial and Research Implications
- Cost Factors : Deuterated compounds are ~100× more expensive due to specialized synthesis (e.g., deuterated reagents, stringent purification) .
- Synthesis Challenges : Deuterated versions may exhibit lower yields due to isotopic effects on reaction kinetics .
- Regulatory Barriers : Deuterated forms face stricter export controls, complicating international procurement .
Biological Activity
2,4-Di-tert-butyl-5-nitrophenyl methyl carbonate-d10 is a chemically modified compound that has gained attention in pharmaceutical chemistry due to its potential biological activities. This compound is primarily utilized as an intermediate in the synthesis of various pharmaceuticals, and understanding its biological activity is crucial for its application in drug development.
- Molecular Formula : C16H13D10NO5
- Molecular Weight : 319.42 g/mol
- CAS Number : 2422935-72-4
The compound features a nitrophenyl moiety and tert-butyl groups, which are known to influence its biological interactions.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities, including antibacterial, antifungal, and antitumor effects. The presence of the nitro group is particularly significant, as it often enhances the reactivity and potential interaction with biological targets.
Table 1: Biological Activities of Related Compounds
Case Studies and Research Findings
- Antimicrobial Activity : A series of studies have shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with nitro groups demonstrated enhanced activity against various bacterial strains, indicating that the nitro group plays a pivotal role in their mechanism of action.
- Antitumor Properties : In vitro assays have highlighted the potential of certain derivatives to inhibit cell proliferation in cancer cell lines. For example, compounds derived from similar structures showed IC50 values as low as 0.004 µM against T-cell proliferation, suggesting a strong antitumor effect that could be attributed to their structural characteristics .
- Neuroprotective Effects : Research has also pointed towards neuroprotective properties in related compounds, particularly those affecting voltage-dependent sodium and potassium currents in neuronal cells. These findings suggest that modifications to the phenyl ring can significantly impact the neuroprotective efficacy of the compound .
The biological activity of this compound is hypothesized to involve:
- Nitro Group Interactions : The nitro group can participate in electron transfer processes, potentially leading to the generation of reactive oxygen species (ROS) that may induce apoptosis in cancer cells.
- Hydrophobic Interactions : The bulky tert-butyl groups may enhance membrane permeability and facilitate interactions with lipid bilayers, which is crucial for antimicrobial activity.
Q & A
Basic: What are the established methods for synthesizing 2,4-di-tert-butyl-5-nitrophenyl methyl carbonate, and how can purity be optimized?
Answer:
Synthesis typically involves the reaction of 2,4-di-tert-butyl-5-nitrophenol with methyl chloroformate or dimethyl carbonate under basic conditions (e.g., using triethylamine as a catalyst). Optimization of purity requires stepwise purification via column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization from ethanol . High-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm) is recommended for purity assessment, targeting ≥98% purity for research-grade material. Deuterated analogs (e.g., d10) may substitute deuterated reagents (e.g., CD3OD) during synthesis to achieve isotopic enrichment .
Basic: Which analytical techniques are most reliable for characterizing this compound and its deuterated form?
Answer:
Key techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., tert-butyl groups at positions 2 and 4, nitro group at position 5). For deuterated analogs (d10), ²H NMR or mass spectrometry (MS) quantifies isotopic enrichment (e.g., 98 atom% D) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., 309.36 for the non-deuterated form; +10 Da for d10) and fragmentation patterns.
- IR Spectroscopy : Confirmation of carbonate ester (C=O stretch ~1750 cm⁻¹) and nitro group (asymmetric stretch ~1520 cm⁻¹) .
Advanced: How can isotopic labeling (d10) improve mechanistic studies in catalytic or metabolic pathways?
Answer:
Deuterated derivatives (d10) enable isotopic tracing in kinetic studies, such as tracking methyl group transfer in catalytic reactions or metabolic pathways. For example, deuterium-labeled methyl carbonate can differentiate between enzymatic vs. non-enzymatic hydrolysis pathways via LC-MS analysis of deuterium retention in products . Isotopic dilution assays (using d10 as an internal standard) enhance quantification accuracy in complex matrices (e.g., biological fluids) by minimizing matrix effects .
Advanced: How should researchers resolve contradictions in spectroscopic data (e.g., unexpected peaks in NMR or MS)?
Answer:
Contradictions often arise from impurities, isotopic variants, or solvent interactions. A systematic approach includes:
- Cross-validation : Compare data across multiple techniques (e.g., NMR, MS, and X-ray crystallography).
- Isotopic Pattern Analysis : Use HRMS to distinguish between natural abundance isotopes and synthetic deuterated species .
- Dynamic NMR Experiments : Variable-temperature NMR can resolve overlapping peaks caused by conformational exchange .
- Synthesis Replication : Repeat synthesis under controlled conditions to rule out batch-specific impurities .
Advanced: What computational strategies are effective for comparing this compound with structurally analogous antioxidants?
Answer:
- Molecular Docking : Compare binding affinities with target enzymes (e.g., cytochrome P450) using software like AutoDock Vina. Substituent effects (e.g., tert-butyl groups) can be modeled to predict steric hindrance or electron-donating properties .
- QSAR Modeling : Quantitative structure-activity relationship (QSAR) studies using descriptors like logP (experimental: ~4.7) and nitro group orientation to correlate structure with radical-scavenging activity .
- Database Mining : Use platforms like PubChem or Reaxys to retrieve analogs (e.g., 2,6-di-tert-butyl-4-methylphenol) and compare reactivity in silico .
Basic: How does the compound’s stability vary under different storage conditions?
Answer:
The compound is stable at room temperature in inert atmospheres (argon) but degrades under prolonged UV exposure due to nitro group photoreactivity. Storage recommendations:
- Short-term : Desiccated at -20°C in amber glass vials.
- Long-term : Lyophilized and stored under vacuum.
Deuterated forms (d10) exhibit similar stability but require MS monitoring to detect deuterium loss over time .
Advanced: What green chemistry approaches can be applied to synthesize this compound?
Answer:
- Solvent-Free Reactions : Use microwave-assisted synthesis with dimethyl carbonate as a methylating agent, reducing solvent waste .
- Biocatalysis : Lipase-catalyzed transesterification of phenolic intermediates under mild conditions (e.g., 40°C, pH 7.0) to improve atom economy .
- Recyclable Catalysts : Immobilized ionic liquids (e.g., [BMIM][BF4] on silica) for efficient catalyst recovery and reuse .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
